PC-Biotin-PEG4-NHS carbonate

Description

Propriétés

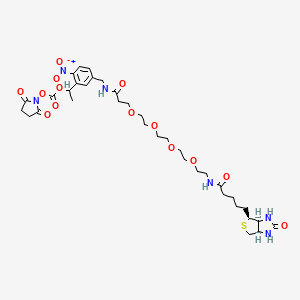

Formule moléculaire |

C35H50N6O14S |

|---|---|

Poids moléculaire |

810.9 g/mol |

Nom IUPAC |

1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |

InChI |

InChI=1S/C35H50N6O14S/c1-23(54-35(47)55-40-31(44)8-9-32(40)45)25-20-24(6-7-27(25)41(48)49)21-37-30(43)10-12-50-14-16-52-18-19-53-17-15-51-13-11-36-29(42)5-3-2-4-28-33-26(22-56-28)38-34(46)39-33/h6-7,20,23,26,28,33H,2-5,8-19,21-22H2,1H3,(H,36,42)(H,37,43)(H2,38,39,46)/t23?,26-,28-,33-/m0/s1 |

Clé InChI |

APFWBUQXFFFWPE-WMEVZKCTSA-N |

Apparence |

Solid powder |

Pureté |

>97% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PC-Biotin-PEG4-NHS carbonate |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to PC-Biotin-PEG4-NHS Carbonate: A Photocleavable Biotinylation Reagent for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PC-Biotin-PEG4-NHS Carbonate, a versatile tool in modern molecular biology, proteomics, and drug delivery. This guide details its chemical properties, mechanism of action, and applications, and provides structured experimental protocols for its use.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker designed for the reversible biotinylation of biomolecules.[1] It integrates four key functional elements:

-

A Biotin (B1667282) Moiety: This provides a high-affinity binding site for streptavidin and avidin, enabling robust capture, immobilization, and detection of labeled molecules.[1]

-

A Photocleavable (PC) Linker: This nitrobenzyl-based linker can be cleaved upon exposure to near-UV light, allowing for the controlled release of the biotinylated molecule.[2][3][4][5]

-

A Polyethylene Glycol (PEG4) Spacer: The four-unit PEG spacer enhances the solubility and hydrophilicity of the reagent and the resulting conjugate, while also minimizing steric hindrance.[1]

-

An N-Hydroxysuccinimide (NHS) Carbonate: This amine-reactive group facilitates the covalent attachment of the linker to primary and secondary amines on target biomolecules, such as the lysine (B10760008) residues of proteins, to form a stable carbamate (B1207046) linkage.[1][2]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C35H50N6O14S | [1][2] |

| Molecular Weight | ~810.9 g/mol | [2][6] |

| Purity | >95% | [6] |

| Appearance | White to off-white solid or powder | [7] |

| Solubility | Soluble in DMSO, DMF, DCM | [2][8] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1][2] |

| Photocleavage Wavelength | Near-UV light (e.g., 365 nm) | [2][9] |

Mechanism of Action and Reaction Scheme

The utility of this compound lies in its two primary chemical reactions: the initial labeling of a target molecule and the subsequent photocleavage to release the biotin tag.

Amine-Reactive Labeling

The NHS carbonate group reacts with primary amines on a target biomolecule in a pH-dependent manner, typically between pH 8.3 and 8.5.[10] This reaction forms a stable carbamate bond, covalently linking the PC-Biotin-PEG4 moiety to the target.

Figure 1. Reaction scheme for the labeling of a primary amine with this compound.

Photocleavage

Upon irradiation with near-UV light (e.g., 365 nm), the photocleavable linker is excited and undergoes a rearrangement that results in the cleavage of the bond between the linker and the biotinylated molecule. This allows for the gentle and reagent-free release of the captured biomolecule.[2][9]

Figure 2. Schematic of the photocleavage process, releasing the target molecule.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol for Protein Biotinylation

This protocol is adapted from general NHS ester labeling procedures.[10][11][12]

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-5 mg/mL.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.

Protocol for Affinity Capture and Photocleavage

Materials:

-

Biotinylated protein from the previous protocol

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., PBS)

-

UV lamp (e.g., 365 nm)

Procedure:

-

Bead Preparation: Wash the streptavidin beads with the binding/wash buffer according to the manufacturer's instructions.

-

Affinity Capture: Incubate the biotinylated protein with the prepared streptavidin beads for 30-60 minutes at room temperature with gentle mixing.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with the binding/wash buffer to remove non-specifically bound proteins.

-

Photocleavage: Resuspend the beads in a minimal volume of elution buffer in a UV-transparent tube. Irradiate the sample with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically.

-

Elution: Pellet the beads and collect the supernatant containing the released protein.

-

Analysis: Analyze the eluted protein by SDS-PAGE, Western blot, or other downstream applications.

Experimental Workflow and Applications

This compound is a powerful reagent for a variety of applications where controlled capture and release of biomolecules are desired.

References

- 1. This compound, CAS 2055198-03-1 | AxisPharm [axispharm.com]

- 2. This compound ester, 2055198-03-1 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. glenresearch.com [glenresearch.com]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. This compound [qiyuebio.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. glenresearch.com [glenresearch.com]

- 10. interchim.fr [interchim.fr]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. biotium.com [biotium.com]

An In-depth Technical Guide to PC-Biotin-PEG4-NHS Carbonate: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and applications of PC-Biotin-PEG4-NHS carbonate, a versatile heterobifunctional linker. We will delve into its chemical properties, reaction kinetics, and provide detailed protocols for its use in key biochemical assays.

Core Concepts: Understanding the Multifunctionality of this compound

This compound is a powerful tool in bioconjugation and proteomics, enabling the labeling, capture, and controlled release of biomolecules. Its functionality stems from the unique properties of its four key components: a photocleavable (PC) linker, a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) carbonate ester.

-

N-hydroxysuccinimide (NHS) Carbonate Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins and other biomolecules. It reacts specifically with primary amines (e.g., the ε-amine of lysine (B10760008) residues and the N-terminus of polypeptides) to form a stable carbamate (B1207046) bond.[1][2]

-

Polyethylene Glycol (PEG4) Spacer: The four-unit PEG spacer is a hydrophilic chain that enhances the water solubility of the reagent and the resulting conjugate.[1] This property is particularly advantageous in preventing the aggregation of labeled proteins in solution. Furthermore, the spacer arm provides flexibility and reduces steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin or avidin (B1170675).

-

Biotin: This vitamin exhibits an exceptionally high and specific affinity for streptavidin and avidin (with a dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M).[3] This strong, non-covalent interaction is fundamental to many affinity-based purification and detection assays.

-

Photocleavable (PC) Linker: The linker contains a nitrobenzyl moiety that can be cleaved upon exposure to UV light, typically in the 300-365 nm range.[4][5][6] This feature allows for the controlled release of the biotinylated molecule from its streptavidin/avidin anchor, enabling subsequent analysis of the target biomolecule without the interference of the biotin tag.

Mechanism of Action: A Two-Step Process

The utility of this compound lies in a sequential two-step mechanism: conjugation followed by photocleavage.

Step 1: Amine-Reactive Conjugation

The primary reaction involves the nucleophilic attack of a primary amine on the NHS carbonate ester. This results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide. The reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amines are deprotonated and thus more nucleophilic.[4] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffer, to avoid competing reactions.

Step 2: Photocleavage and Release

Upon exposure to UV light (e.g., 365 nm), the nitrobenzyl linker undergoes a photochemical rearrangement. This process leads to the cleavage of the bond connecting the biotin-PEG4 moiety to the target molecule. The efficiency of this cleavage can be high, with reports of over 80-90% release in as little as 5 to 25 minutes of UV exposure with a low-intensity lamp (1-5 mW/cm²).[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the performance of this compound and its components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 810.9 g/mol | [7][8] |

| Chemical Formula | C₃₅H₅₀N₆O₁₄S | [1][2] |

| Purity | >95% | [7] |

| Solubility | DMSO, DMF, DCM | [2] |

| Storage | -20°C, protected from light and moisture | [1] |

Table 2: NHS Ester Reaction Kinetics and Stability

| Condition | Parameter | Value | Reference |

| pH | Optimal Reaction pH | 7.2 - 8.5 | [4] |

| Half-life at pH 7.0 | Several hours | ||

| Half-life at pH 8.6 | ~10 minutes | ||

| Half-life at pH 9.0 | Minutes | ||

| Temperature | Reaction Temperature | Room Temperature (20-25°C) or 4°C | [9] |

| Incubation Time | 30 minutes (RT) or 2 hours (4°C) | [9] | |

| Reactivity | Primary Target | Primary Amines (Lysine, N-terminus) | [1][2] |

| Secondary Targets (less reactive) | Serine, Threonine, Tyrosine | [3] |

Table 3: Photocleavage Parameters

| Parameter | Condition | Efficiency | Reference |

| UV Wavelength | 300 - 365 nm | High | [4][5][6] |

| UV Power | 1 - 5 mW/cm² | >90% in 5-25 min | [2] |

| Cleavage Time | < 5 minutes | Quantitative | [4] |

| Cleavage Efficiency | 340 nm UV irradiation | ~80% on a solid support | [10] |

| Quantum Yield | 1-(2-nitrophenyl)ethyl phosphate (B84403) esters | 0.49 - 0.63 | [10] |

Table 4: Biotin-Streptavidin Interaction

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 10⁻¹⁴ - 10⁻¹⁵ M | [3] |

| Binding | Essentially irreversible under non-denaturing conditions | [11] |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

General Protocol for Protein Biotinylation

This protocol is a general guideline for the biotinylation of proteins in solution. The optimal molar ratio of the biotinylation reagent to the protein should be determined empirically for each specific application.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein of interest

-

Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0, or 0.1 M bicarbonate buffer, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Biotinylation Reaction: Add the desired molar excess of the biotinylation reagent stock solution to the protein solution. A 20-fold molar excess is a common starting point.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent and byproducts by buffer exchange using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol for Cell Surface Protein Labeling

This protocol describes the biotinylation of proteins on the surface of living cells.

Materials:

-

This compound

-

Anhydrous DMSO

-

Cells in suspension or adherent in culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1 x 10⁷ cells/mL.

-

Prepare Biotinylation Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction: Add the biotinylation reagent to the cell suspension to a final concentration of 0.5-1 mM.

-

Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.

-

Quenching: Quench the reaction by adding the quenching buffer and incubate for 10-15 minutes on ice.

-

Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

-

Cell Lysis: The labeled cells are now ready for lysis and subsequent affinity purification of the biotinylated proteins.

Protocol for Affinity Purification of Biotinylated Proteins

This protocol details the capture of biotinylated proteins using streptavidin-agarose beads.

Materials:

-

Biotinylated protein sample (e.g., cell lysate from 4.2)

-

Streptavidin-agarose beads (or magnetic beads)

-

Lysis buffer (application-specific, ensure it is compatible with streptavidin binding)

-

Wash buffer (e.g., lysis buffer with or without detergents)

-

Elution buffer (for non-photocleavable elution, e.g., SDS-PAGE sample buffer)

-

UV lamp (365 nm)

Procedure:

-

Bead Preparation: Wash the streptavidin-agarose beads three times with lysis buffer to equilibrate them.

-

Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

Photocleavable Elution: a. Resuspend the beads in a minimal volume of a suitable buffer (e.g., PBS). b. Transfer the bead slurry to a UV-transparent container (e.g., quartz cuvette or a thin-walled microcentrifuge tube). c. Expose the bead slurry to a 365 nm UV lamp for 5-30 minutes on ice. The optimal exposure time should be determined empirically. d. Pellet the beads by centrifugation and collect the supernatant containing the released proteins.

-

Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for On-Bead Digestion for Mass Spectrometry

This protocol is for the preparation of captured proteins for proteomic analysis by mass spectrometry.

Materials:

-

Protein-bound streptavidin beads from protocol 4.3

-

Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)

-

Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

-

Trypsin (sequencing grade)

-

Digestion buffer (e.g., 50 mM ammonium bicarbonate)

-

Formic acid

Procedure:

-

Reduction and Alkylation: a. Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes. b. Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.

-

Washing: Wash the beads twice with digestion buffer.

-

Digestion: a. Resuspend the beads in digestion buffer. b. Add trypsin (e.g., 1:50 to 1:100 enzyme-to-protein ratio). c. Incubate overnight at 37°C with gentle shaking.

-

Peptide Elution (if not photocleaved prior to digestion): a. If the biotin linker has not been cleaved, the non-biotinylated peptides can be collected from the supernatant. b. To release the biotinylated peptides, perform the photocleavage step as described in 4.3.4.

-

Sample Preparation for MS: Acidify the collected peptide solution with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or equivalent before analysis by LC-MS/MS.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and a relevant signaling pathway where this compound can be applied.

Experimental Workflow: Cell Surface Proteomics

Caption: Workflow for cell surface protein labeling and analysis.

Signaling Pathway: EGFR Signaling Cascade

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Logical Relationship: The Triad of Functionality

Caption: Core functionalities of the this compound reagent.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in cell biology, proteomics, and drug development. Its unique combination of an amine-reactive group for covalent labeling, a high-affinity biotin tag for efficient capture, and a photocleavable linker for controlled release provides a powerful workflow for the isolation and analysis of specific proteins and their interaction partners. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful implementation of this technology in a variety of experimental contexts.

References

- 1. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PC-Biotin-PEG4-NHS Carbonate: Properties, Protocols, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PC-Biotin-PEG4-NHS carbonate, a versatile heterobifunctional linker used in advanced life sciences research and drug development. We will delve into its core properties, provide detailed experimental protocols for its use, and explore its applications, particularly in the realm of targeted protein degradation.

Core Properties of this compound

This compound is a molecule engineered with three key functional components: a photocleavable (PC) biotin (B1667282) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) carbonate ester. This unique combination of features makes it an invaluable tool for a range of applications, from protein labeling and purification to the construction of sophisticated drug delivery systems.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C35H50N6O14S | [3] |

| Molecular Weight | 810.9 g/mol | [3] |

| CAS Number | 2055198-03-1 | [3] |

| Solubility | Soluble in DMSO, DMF, DCM. A similar compound, Biotin-PEG4-NHS Ester, is soluble in water at 10 mg/mL. | [3][4] |

| Storage Conditions | Store at -20°C, protected from moisture and light. | [1] |

| Purity | Typically ≥95% | [1] |

Key Features and Their Significance:

-

Photocleavable Biotin: The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, enabling efficient capture and purification of labeled biomolecules. The photocleavable linker, typically a 2-nitrobenzyl group, allows for the release of the captured molecule under mild conditions using UV light (typically around 340-365 nm), preserving the integrity of the released molecule.[5][6] The quantum yield for the photocleavage of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters, a similar 2-nitrobenzyl linker, has been reported to be in the range of 0.49–0.63.[6]

-

PEG4 Spacer: The hydrophilic tetraethylene glycol spacer enhances the water solubility of the molecule and the resulting conjugates. This is particularly beneficial for preventing the aggregation of labeled proteins in solution.[4] The flexible nature of the PEG spacer also minimizes steric hindrance, allowing for efficient binding of the biotin group to avidin or streptavidin.[4]

-

NHS Carbonate Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable carbamate (B1207046) bonds.[1] This allows for straightforward and efficient labeling of a wide range of biomolecules.

Experimental Protocols

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare the Biotinylation Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis against an appropriate buffer or by using a desalting column.

Workflow for Protein Biotinylation:

Caption: Workflow for protein biotinylation using this compound.

This protocol describes the release of a biotinylated molecule captured on a streptavidin-coated solid support.

Materials:

-

Biotinylated molecule bound to streptavidin-coated beads, plates, or other surfaces

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., PBS or other buffer suitable for the downstream application)

-

UV lamp with an emission wavelength of 340-365 nm

Procedure:

-

Wash the Solid Support: Wash the streptavidin-coated support with the bound biotinylated molecule thoroughly with wash buffer to remove any non-specifically bound components.

-

Resuspend in Elution Buffer: Resuspend the beads or add elution buffer to the well to create an aqueous environment for the released molecule.

-

UV Irradiation: Expose the sample to UV light (340-365 nm) for 5-30 minutes. The optimal irradiation time should be determined empirically. A low-intensity lamp (1-5 mW/cm²) is typically sufficient.

-

Collect the Eluate: For beads, centrifuge to pellet the beads and collect the supernatant containing the released molecule. For plates, simply collect the elution buffer from the wells.

-

Further Analysis: The released molecule is now free of biotin and can be used in downstream applications such as mass spectrometry or functional assays.

Workflow for Photocleavage:

Caption: General workflow for the photocleavage of a captured biotinylated molecule.

Applications in Drug Development: PROTACs

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound can be used as a linker to synthesize PROTACs. The NHS ester end reacts with a "warhead" molecule that binds to the protein of interest, while the biotin end can be used for purification or as a modular handle for attaching an E3 ligase ligand. Alternatively, the NHS ester can directly react with an E3 ligase ligand containing a primary amine.

General Synthesis Strategy:

-

Warhead Functionalization: A small molecule inhibitor ("warhead") of the target protein with a free primary amine is reacted with this compound.

-

Purification: The resulting biotinylated warhead is purified, often using streptavidin affinity chromatography.

-

E3 Ligase Ligand Conjugation: The biotinylated warhead is then conjugated to a ligand for an E3 ligase (e.g., a VHL or CRBN ligand). This can be achieved through various chemical strategies, depending on the functional groups available on the E3 ligase ligand.

-

Final Purification: The final PROTAC molecule is purified to remove any unreacted components.

Logical Flow of PROTAC Synthesis:

Caption: Logical flow for the synthesis of a PROTAC using a heterobifunctional linker.

As an example, a PROTAC can be designed to target Bruton's tyrosine kinase (BTK), a protein implicated in certain cancers. The PROTAC would consist of a BTK inhibitor linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Signaling Pathway of BTK Degradation:

Caption: PROTAC-mediated degradation of BTK via recruitment of the VHL E3 ligase.

Comparative Analysis of Linkers in Drug Development

The choice of linker is critical in designing effective bioconjugates. This compound offers distinct advantages over other types of linkers.

Table 2: Comparison of Different Linker Chemistries

| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |

| Photocleavable (e.g., 2-Nitrobenzyl) | UV light (340-365 nm) | High degree of spatial and temporal control over release; mild cleavage conditions. | Limited tissue penetration of light for in vivo applications; potential for phototoxicity. |

| Disulfide | Reduction in the intracellular environment (high glutathione (B108866) concentration) | Good stability in plasma; selective release in the reducing intracellular environment. | Can be less stable than some non-cleavable linkers; release kinetics can be variable.[7][8] |

| Enzyme-cleavable (e.g., Val-Cit) | Cleavage by specific enzymes (e.g., cathepsins) that are overexpressed in tumor cells. | High stability in plasma; specific release at the target site. | Efficacy is dependent on the expression level of the target enzyme.[9] |

| Non-cleavable | Proteolytic degradation of the antibody-drug conjugate in the lysosome. | High stability in plasma, leading to a longer half-life and potentially lower off-target toxicity. | The released drug is attached to the linker and an amino acid, which may affect its activity; generally lacks a bystander effect. |

Logical Relationship of Linker Choice and Application:

Caption: Decision tree for selecting a linker based on the intended application.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its unique combination of a photocleavable biotin, a hydrophilic PEG spacer, and an amine-reactive NHS ester enables a wide range of applications, from the straightforward biotinylation of proteins for purification and detection to the sophisticated design of PROTACs for targeted protein degradation. Understanding the properties and protocols associated with this reagent is key to leveraging its full potential in advancing scientific discovery and developing next-generation therapeutics.

References

- 1. This compound, CAS 2055198-03-1 | AxisPharm [axispharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. This compound ester, 2055198-03-1 | BroadPharm [broadpharm.com]

- 4. goldbio.com [goldbio.com]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

PC-Biotin-PEG4-NHS carbonate solubility and stability

An In-depth Technical Guide to PC-Biotin-PEG4-NHS Carbonate: Solubility and Stability

For researchers, scientists, and drug development professionals, the effective use of biotinylation reagents is crucial for the success of a wide range of applications, from affinity purification to targeted drug delivery. This compound is a versatile reagent that combines a photocleavable (PC) linker, a biotin (B1667282) moiety for strong binding to streptavidin, a hydrophilic PEG4 spacer, and an N-hydroxysuccinimide (NHS) carbonate for reaction with primary amines.[1][2][3] This guide provides a comprehensive overview of the solubility and stability of this reagent, along with detailed experimental protocols and logical diagrams to ensure its optimal use in your research.

Core Properties of this compound

This reagent is a heterobifunctional linker designed for the controlled biotinylation of biomolecules.[2] The NHS carbonate group reacts with primary amines on proteins and other molecules to form a stable carbamate (B1207046) linkage.[1][4] The key feature of this molecule is the photocleavable linker, which allows for the release of the biotinylated molecule from streptavidin under mild conditions using near-UV light (300-365 nm), thus preserving the integrity of the target molecule.[1][4][5][6][7] The PEG4 spacer enhances the water solubility of the reagent and the resulting conjugate, and reduces steric hindrance.[2][8][9]

Solubility Data

The solubility of this compound is a critical factor for its effective use in labeling reactions. The presence of the PEG4 spacer generally improves its hydrophilicity compared to biotinylation reagents with only hydrocarbon spacers.[9][10]

Table 1: Solubility of this compound and Related Compounds

| Solvent/Buffer System | Compound | Solubility | Comments |

| Dimethyl sulfoxide (B87167) (DMSO) | This compound | Soluble[1][11] | Recommended for preparing concentrated stock solutions.[12][13] Use anhydrous grade to minimize hydrolysis. |

| Dimethylformamide (DMF) | This compound | Soluble[1] | An alternative to DMSO for stock solutions. Use anhydrous grade. |

| Dichloromethane (DCM) | This compound | Soluble[1] | Primarily for organic synthesis applications. |

| Water | Biotin-PEG4-NHS Ester | 10 mg/mL[10] | The PEG4 spacer significantly enhances water solubility. |

| 1:1 DMSO:PBS (pH 7.2) | Biotin-NHS | ~0.5 mg/mL[13] | Demonstrates the limited aqueous solubility of non-pegylated NHS esters. |

Stability and Storage

The stability of this compound is primarily dictated by the susceptibility of the NHS ester to hydrolysis. Proper storage and handling are essential to maintain its reactivity.

Table 2: Stability and Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Solid Form Storage | Store at -20°C, protected from light and moisture.[1][2][14] | Minimizes degradation from hydrolysis and photodecomposition. The NHS ester is moisture-sensitive.[12] |

| Stock Solutions (in Anhydrous DMSO/DMF) | Store at -20°C or -80°C in small aliquots.[12][15] May be stable for several months if moisture is strictly excluded. | Anhydrous organic solvents prevent hydrolysis of the NHS ester. Aliquoting avoids repeated freeze-thaw cycles. |

| Aqueous Solutions | Prepare fresh immediately before use. Do not store.[12][15] | The NHS ester hydrolyzes rapidly in aqueous solutions, especially at neutral to alkaline pH.[16] |

| pH of Reaction | Optimal reaction with primary amines occurs at pH 7-9.[8][10] | Balances amine reactivity with the rate of NHS ester hydrolysis, which increases with higher pH.[17] |

| Light Exposure | Avoid prolonged exposure to light. | The photocleavable linker is sensitive to UV light. |

Experimental Protocols

The following are detailed protocols for the use and characterization of this compound.

Protocol 1: Protein Biotinylation

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column for buffer exchange and removal of excess biotinylation reagent

Procedure:

-

Prepare the Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.[18][19]

-

Prepare the Biotinylation Reagent Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[12] Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[19]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[12][19]

-

Removal of Excess Reagent: Remove non-reacted this compound using a desalting column or dialysis.[12][15]

-

Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

Protocol 2: Photocleavage of the Biotin Linker

This protocol describes the release of the biotinylated molecule from streptavidin.

Materials:

-

Biotinylated molecule bound to streptavidin beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Near-UV lamp (365 nm, 1-5 mW/cm²)

Procedure:

-

Immobilization and Washing: Incubate the biotinylated sample with streptavidin beads to allow for binding. Wash the beads thoroughly with wash buffer to remove any non-specifically bound molecules.

-

Photocleavage: Resuspend the beads in a suitable buffer. Irradiate the sample with a near-UV lamp at 365 nm.[1] Optimal cleavage is typically achieved within 5-25 minutes.[4][6]

-

Elution: Pellet the streptavidin beads by centrifugation. The supernatant will contain the released molecule, now free of the biotin moiety.

Visualizations

Reaction Mechanism and Experimental Workflows

References

- 1. This compound ester, 2055198-03-1 | BroadPharm [broadpharm.com]

- 2. This compound, CAS 2055198-03-1 | AxisPharm [axispharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. idtdna.com [idtdna.com]

- 6. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 7. glenresearch.com [glenresearch.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. goldbio.com [goldbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. benchchem.com [benchchem.com]

The Core Principles and Applications of Photocleavable Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exceptional affinity between biotin (B1667282) and streptavidin (or avidin) is a cornerstone of many biotechnological applications, from affinity purification to immunoassays. However, the quasi-irreversible nature of this interaction poses a significant challenge when gentle and efficient recovery of the biotinylated molecule is required. Photocleavable (PC) biotin offers an elegant solution to this problem by incorporating a light-sensitive linker between the biotin moiety and the molecule of interest. This allows for the specific and rapid release of the target molecule under mild conditions, simply by exposure to UV light. This guide provides a comprehensive overview of the working principles of photocleavable biotin, its quantitative performance, detailed experimental protocols, and its applications in research and drug development.

The Mechanism of Photocleavage

The most common photocleavable linker used in commercially available PC biotin reagents is based on a 2-nitrobenzyl group.[1][2] This linker is stable under typical biochemical conditions but undergoes rapid cleavage upon irradiation with near-UV light (300-365 nm).[3][4][5] The process is a photochemical rearrangement and cleavage reaction. The 2-nitrobenzyl group absorbs a photon, leading to an intramolecular oxidation-reduction reaction. This results in the cleavage of the bond connecting the linker to the biomolecule, releasing the molecule of interest with a small chemical modification at the cleavage site, while the biotin and the remnants of the linker remain attached to the streptavidin support.[1]

Quantitative Performance of Photocleavable Biotin

The efficiency and speed of the photocleavage reaction are critical for its practical applications. The following tables summarize the key quantitative parameters gathered from various studies.

| Parameter | Value | Wavelength (nm) | Light Source/Conditions | Reference |

| Cleavage Efficiency | >99% | Not Specified | Not Specified | [6] |

| >90% | 365 | 1-5 mW/cm² low intensity lamp | [7] | |

| Quantitative | 300-350 | Black Ray XX-15 UV lamp (1.1 mW intensity at ~31 cm) | [3][5] | |

| ~80% (immobilized on glass) | 340 | Not Specified | [8] | |

| Cleavage Time | < 5 minutes | Not Specified | Not Specified | [6] |

| < 4 minutes | 300-350 | Not Specified | [3][5][9] | |

| 5-25 minutes | 365 | 1-5 mW/cm² low intensity lamp | [7] | |

| ~1.6 minutes (characteristic time) | Not Specified | Not Specified | [10] | |

| Optimal Wavelength Range | 300-350 nm | - | - | [3][4][5] |

| ~340 nm | - | - | [1][2] | |

| 365 nm | - | - | [3][5] |

Experimental Protocols

Protocol 1: Affinity Purification of a Photocleavable Biotinylated Oligonucleotide

This protocol describes the general steps for capturing and releasing a 5'-photocleavable biotin-labeled oligonucleotide.

Materials:

-

Crude 5'-PC-Biotin-oligonucleotide

-

Streptavidin-agarose beads

-

Binding/Washing Buffer (e.g., 0.5 M NaCl, 20 mM Tris-HCl, pH 7.5)

-

Photocleavage Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

Microcentrifuge tubes

-

Spin columns (optional)

Methodology:

-

Binding:

-

Resuspend the streptavidin-agarose beads in Binding/Washing Buffer.

-

Add the crude 5'-PC-Biotin-oligonucleotide solution to the beads.

-

Incubate at room temperature with gentle agitation for 30 minutes to 1 hour to allow for the binding of the biotinylated oligonucleotide to the streptavidin.[11]

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant containing unbound oligonucleotides.

-

Wash the beads three times with Binding/Washing Buffer to remove non-specifically bound molecules. After each wash, pellet the beads and discard the supernatant.[11]

-

-

Photocleavage:

-

Resuspend the washed beads in Photocleavage Buffer.

-

Transfer the bead slurry to a suitable container (e.g., a microcentrifuge tube with the cap open or a petri dish).

-

Irradiate the beads with a UV lamp (300-350 nm) at a distance of approximately 15 cm for 4-10 minutes.[3][5][8] Agitate the slurry intermittently to ensure even exposure.

-

-

Elution:

Protocol 2: Elution of Proteins from Streptavidin Beads for Mass Spectrometry

This protocol outlines a general procedure for the release of proteins captured via a photocleavable biotin linker for subsequent analysis by mass spectrometry.

Materials:

-

Protein sample labeled with a photocleavable biotin reagent (e.g., PC Biotin-NHS Ester)

-

Streptavidin-coated magnetic beads

-

Lysis Buffer (e.g., RIPA buffer)

-

Wash Buffer 1 (e.g., High salt buffer: 1 M KCl)

-

Wash Buffer 2 (e.g., 0.1 M Sodium Carbonate)

-

Wash Buffer 3 (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)

-

Final Wash Buffer (e.g., 10 mM Tris-HCl, pH 8.0)

-

Photocleavage Buffer (e.g., 50 mM Ammonium Bicarbonate)

-

UV lamp (365 nm)

-

Magnetic rack

Methodology:

-

Protein Capture:

-

Incubate the protein lysate containing the PC-biotinylated proteins with pre-washed streptavidin-coated magnetic beads overnight at 4°C with gentle rotation.

-

-

Washing:

-

Place the tube on a magnetic rack to capture the beads and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins:

-

Wash twice with Lysis Buffer (without SDS).

-

Wash once with Wash Buffer 1.

-

Wash once with Wash Buffer 2.

-

Wash once with Wash Buffer 3.

-

Wash three times with Final Wash Buffer.

-

-

-

Photocleavage and Elution:

-

Resuspend the beads in Photocleavage Buffer.

-

Irradiate the bead suspension with a 365 nm UV lamp for 10-30 minutes with agitation.

-

Place the tube on the magnetic rack and collect the supernatant containing the released proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted protein sample is now ready for downstream processing, such as reduction, alkylation, and tryptic digestion, prior to LC-MS/MS analysis. The absence of the biotin moiety on the released peptides is advantageous for mass spectrometry analysis.[2]

-

Visualizing Workflows with Photocleavable Biotin

Applications in Drug Development and Research

The unique properties of photocleavable biotin make it a valuable tool in various stages of research and drug development:

-

Target Identification and Validation: Proximity labeling techniques, such as BioID, combined with photocleavable biotin, can identify protein-protein interactions in a cellular context.[12][13] This helps in elucidating signaling pathways and identifying potential drug targets.

-

Affinity Chromatography and Protein Purification: Photocleavable biotin allows for the gentle elution of purified proteins, preserving their native conformation and biological activity, which is crucial for downstream functional assays and structural studies.[14][15]

-

Isolation of Nucleic Acid-Protein Complexes: It is used to isolate specific DNA-protein or RNA-protein complexes for studying gene regulation and other cellular processes.[3][5]

-

"Caged" Molecules: Photocleavable biotin can be used to "cage" biologically active molecules like siRNA or antisense oligonucleotides.[3][5] The activity of these molecules is suppressed until their release is triggered by light, allowing for precise spatial and temporal control of their function.

-

Mass Spectrometry Analysis: The ability to release tagged molecules without the biotin moiety is highly advantageous for mass spectrometry, as it simplifies the resulting spectra and improves the identification of peptides and post-translational modifications.[2]

Conclusion

Photocleavable biotin represents a significant advancement in biotin-streptavidin technology, overcoming the limitations imposed by the strong biotin-streptavidin bond. Its ability to enable the traceless and gentle release of target biomolecules underpins its broad utility in modern molecular biology, proteomics, and drug discovery. The continued development of novel photocleavable linkers and their integration into innovative workflows will undoubtedly expand the toolkit available to researchers for unraveling complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. researchgate.net [researchgate.net]

- 6. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. The development of proximity labeling technology and its applications in mammals, plants, and microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-step Purification of Macromolecular Complexes Using RNA Attached to Biotin and a Photo-cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The PEG4 Spacer in Biotinylation: A Technical Guide to Enhanced Performance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide array of applications, including protein purification, detection, and immobilization. The choice of the linker arm that connects biotin to the target molecule is a critical determinant of the success and reliability of these applications. Among the various linker technologies, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the PEG4 spacer consisting of four ethylene (B1197577) glycol units, has emerged as a superior choice for enhancing the performance of biotinylated molecules.

This technical guide provides an in-depth exploration of the advantages conferred by the PEG4 spacer in biotinylation. We will delve into the core physicochemical properties of the PEG4 linker, present comparative data, provide detailed experimental protocols for its use, and illustrate key concepts with diagrams to empower researchers in optimizing their biotinylation strategies.

Core Advantages of the PEG4 Spacer

The discrete PEG4 spacer offers a unique combination of properties that address common challenges in bioconjugation, such as poor solubility, steric hindrance, and non-specific binding. These advantages stem from its defined length, hydrophilicity, and flexibility.

Enhanced Hydrophilicity and Solubility

Many biomolecules, particularly proteins and peptides with hydrophobic regions, have limited solubility in aqueous buffers. Traditional biotinylation reagents with hydrocarbon spacer arms can exacerbate this issue, leading to aggregation and precipitation of the biotinylated product.[1][2] The PEG4 spacer, with its repeating ethylene glycol units, is inherently hydrophilic.[3][4] This property is transferred to the biotinylated molecule, increasing its water solubility and reducing the propensity for aggregation.[1][2][5] This is particularly crucial for maintaining the stability and functionality of antibodies and other proteins in solution.[2]

Reduction of Steric Hindrance

The biotin-binding pockets of streptavidin and avidin (B1170675) are located deep within the protein structure.[1] A short or rigid spacer arm can sterically hinder the biotin moiety from efficiently accessing these binding sites, leading to reduced binding affinity and detection sensitivity. The extended and flexible nature of the PEG4 spacer arm, with a length of approximately 29 Å, provides the necessary spatial separation between the biotin and the labeled molecule.[1][5] This flexibility allows the biotin to orient itself optimally for binding within the deep pocket of streptavidin, ensuring a strong and stable interaction.[1][4]

Minimized Non-Specific Binding

Non-specific binding of biotinylated molecules to surfaces or other proteins is a common source of background noise in assays such as ELISA and Western blotting. The hydrophilic and neutral nature of the PEG spacer creates a hydration shell around the biotinylated molecule.[6] This hydration layer acts as a shield, minimizing hydrophobic and ionic interactions that lead to non-specific adsorption, thereby improving the signal-to-noise ratio in various applications.[7] Studies have shown that PEG-modified surfaces can significantly reduce non-specific protein binding.[6]

Increased Stability and Reduced Immunogenicity

The PEG component of the linker can protect the conjugated biomolecule from enzymatic degradation, enhancing its stability in biological fluids.[8] Furthermore, the "shielding" effect of the PEG hydration shell can mask immunogenic epitopes on the target molecule, reducing the risk of an immune response in in vivo applications.[8]

Data Presentation: Comparative Properties of Biotinylation Spacers

While direct side-by-side quantitative data for PEG4 versus other linkers across all parameters is dispersed throughout the literature, the following tables summarize the expected performance based on available data and established principles.

| Feature | PEG4 Spacer | Long-Chain Alkyl Spacer (e.g., LC-Biotin) | Advantage of PEG4 |

| Solubility | High aqueous solubility[5] | Lower aqueous solubility (hydrophobic) | Improves the solubility of the entire bioconjugate, preventing aggregation.[2] |

| Flexibility | High | Moderate | Allows for better access of biotin to the binding pocket of streptavidin.[4] |

| Non-Specific Binding | Low | Higher | The hydrophilic nature minimizes unwanted interactions with surfaces and other proteins.[6][7] |

| Immunogenicity | Reduced | Can be immunogenic | The PEG moiety can mask epitopes, lowering the immune response.[8] |

| Parameter | Biotin with PEG Spacer | Biotin with Alkyl Spacer | Reference |

| Binding Affinity (Kd) | Lower (Stronger) | Higher (Weaker) | [9] |

| Non-Specific Protein Adsorption | Significantly Reduced | Higher | [10] |

Note: The binding affinity data is adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. The principle is applicable to biotin-streptavidin interactions.

Experimental Protocols

Protocol 1: General Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the biotinylation of a protein (e.g., an antibody) using an amine-reactive N-hydroxysuccinimide (NHS) ester of PEG4-biotin.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEG4-Biotin

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

-

Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically based on the protein concentration and desired degree of labeling. For a 2 mg/mL IgG solution, a 20-fold molar excess is a good starting point.[11]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[1]

-

Quantification of Biotinylation (HABA Assay): Determine the degree of biotin incorporation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay as described in Protocol 2.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA assay is a colorimetric method to estimate the number of biotin molecules per protein molecule.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified from excess free biotin)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or microplate

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[3]

-

Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds).[3]

-

Measure Final Absorbance: Measure the absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).[3]

-

Calculation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the known extinction coefficient of the HABA-avidin complex.

Protocol 3: Cell Surface Protein Biotinylation and Western Blot Analysis

This protocol outlines the specific labeling of proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS, pH 8.0

-

NHS-PEG4-Biotin

-

Quenching Buffer: 50 mM Glycine in ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[11]

-

Biotinylation: Resuspend or cover the cells with ice-cold PBS (pH 8.0) containing 1-2 mM NHS-PEG4-Biotin. Incubate for 30 minutes at 4°C with gentle agitation to prevent internalization of the reagent.[11]

-

Quenching: Remove the biotinylation solution and wash the cells once with Quenching Buffer. Then, incubate the cells in Quenching Buffer for 10 minutes at 4°C to quench any unreacted biotinylation reagent.[12]

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.

-

Pulldown of Biotinylated Proteins: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the protein of interest, followed by an HRP-conjugated secondary antibody for detection.

Mandatory Visualizations

Caption: Logical relationships of PEG4 spacer properties and their advantages.

Caption: General experimental workflow for protein biotinylation.

Caption: EGFR signaling pulldown using biotinylation.

Conclusion

The use of a PEG4 spacer in biotinylation offers significant and tangible benefits for researchers across various disciplines. Its inherent hydrophilicity, flexibility, and defined length collectively contribute to increased solubility, reduced steric hindrance, minimized non-specific binding, and enhanced stability of biotinylated molecules. These advantages translate to more robust and reliable results in a multitude of applications, from sensitive immunoassays to complex in vivo studies. By understanding and leveraging the properties of the PEG4 spacer, scientists and drug development professionals can significantly improve the quality and outcomes of their research.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. goldbio.com [goldbio.com]

- 6. Aggregation of ligand-modified liposomes by specific interactions with proteins. II: Biotinylated liposomes and antibiotin antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Surface protein biotinylation [protocols.io]

A Technical Guide to PC-Biotin-PEG4-NHS Carbonate in Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Tool for Proteomic Analysis

PC-Biotin-PEG4-NHS Carbonate is a state-of-the-art reagent designed for the selective biotinylation of proteins and other biomolecules. Its unique structure incorporates three key features that make it an invaluable tool for a range of applications in proteomics, particularly in the study of cell surface proteins and protein-protein interactions.[1][2][3] This reagent is an amine-reactive, photocleavable biotinylation compound, offering precise control over the labeling and recovery of target proteins.[1][2]

The core structure consists of:

-

N-Hydroxysuccinimide (NHS) Carbonate: This functional group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins to form stable carbamate (B1207046) bonds.[1][2]

-

Polyethylene Glycol (PEG4) Spacer: A hydrophilic tetra-polyethylene glycol spacer enhances the solubility of the reagent and the labeled proteins, reducing aggregation and steric hindrance.[4] This spacer arm facilitates the accessibility of the biotin (B1667282) moiety for efficient capture.

-

Photocleavable (PC) Biotin: A biotin group allows for the high-affinity capture of labeled proteins using streptavidin- or avidin-coated resins. The key innovation is the photocleavable linker, which enables the release of captured proteins under mild conditions using UV light, preserving protein integrity and facilitating downstream analysis by mass spectrometry.[2][5]

This guide will provide an in-depth overview of the applications of this compound in proteomics, complete with experimental protocols, data presentation, and workflow visualizations.

Core Applications in Proteomics

The unique properties of this compound make it particularly well-suited for the following proteomics applications:

-

Cell Surface Proteome Profiling: The reagent's membrane impermeability allows for the specific labeling of extracellularly exposed proteins on live cells. This is crucial for identifying biomarkers, studying receptor signaling, and understanding cellular responses to external stimuli.

-

Quantitative Proteomics: In conjunction with mass spectrometry-based quantification techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Label-Free Quantification (LFQ), this reagent can be used to compare the abundance of cell surface proteins across different experimental conditions.

-

Protein-Protein Interaction Studies: By labeling cell surface proteins, researchers can perform immunoprecipitation experiments to isolate protein complexes and identify interaction partners. The photocleavable linker allows for the efficient release of these complexes for analysis.

-

Receptor Internalization and Trafficking: The ability to label proteins at a specific time point and then track their internalization makes this reagent valuable for studying the dynamics of receptor-mediated endocytosis and recycling.

Experimental Protocols

While specific protocols should be optimized for individual experimental systems, the following provides a detailed methodology for a typical quantitative cell surface proteomics workflow using this compound.

Cell Surface Protein Biotinylation

-

Cell Preparation: Culture cells to the desired confluency (typically 80-90%). For suspension cells, harvest by centrifugation and wash twice with ice-cold Phosphate-Buffered Saline (PBS), pH 8.0. For adherent cells, wash the monolayer twice with ice-cold PBS, pH 8.0.

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

-

Biotinylation Reaction: Dilute the stock solution in ice-cold PBS, pH 8.0, to a final concentration of 0.5-1 mM. Add the biotinylation solution to the cells and incubate for 30 minutes at 4°C with gentle agitation to prevent internalization of the labeled proteins.

-

Quenching: To stop the reaction, add a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris) and incubate for 10-15 minutes at 4°C.

-

Cell Lysis: Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Enrichment of Biotinylated Proteins

-

Streptavidin Affinity Capture: Incubate the cell lysate with streptavidin-conjugated magnetic beads or agarose (B213101) resin for 1-2 hours at 4°C on a rotator. The amount of beads should be optimized based on the protein concentration.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., lysis buffer, high-salt buffer, and a final wash with a low-salt buffer) is recommended.

Photocleavage and Elution

-

Resuspension: After the final wash, resuspend the beads in a suitable buffer for photocleavage (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

UV Irradiation: Transfer the bead suspension to a UV-transparent plate or tube. Expose the beads to UV light at 365 nm for 15-30 minutes on ice. The optimal time for photocleavage should be determined empirically.

-

Elution: Centrifuge the beads and collect the supernatant containing the released proteins.

Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

-

In-solution Digestion: Digest the proteins into peptides using a protease such as trypsin.

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove any contaminants that might interfere with mass spectrometry analysis.

LC-MS/MS Analysis and Data Processing

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the cleaned peptide samples by LC-MS/MS.

-

Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the mass spectrometry data. For quantitative studies, perform statistical analysis to identify proteins with significant changes in abundance between different conditions.

Data Presentation

The quantitative data obtained from a proteomics experiment using this compound can be summarized in tables for clear comparison. Below are examples of how such data might be presented.

Table 1: Identification of Cell Surface Proteins in Different Cell Lines

| Protein Accession | Gene Name | Cell Line A (Peptide Counts) | Cell Line B (Peptide Counts) | Cellular Localization |

| P00533 | EGFR | 45 | 18 | Plasma Membrane |

| P06730 | ITGB1 | 32 | 35 | Plasma Membrane |

| P04626 | ERBB2 | 51 | 12 | Plasma Membrane |

| P16284 | CD44 | 28 | 29 | Plasma Membrane |

| Q02388 | SLC2A1 | 15 | 22 | Plasma Membrane |

Table 2: Quantitative Comparison of Cell Surface Proteins Upon Drug Treatment

| Protein Accession | Gene Name | Fold Change (Treated/Control) | p-value | Function |

| P00533 | EGFR | -2.5 | 0.001 | Receptor Tyrosine Kinase |

| P02768 | ALB | 1.1 | 0.85 | Not Significant |

| P35221 | CD36 | 3.2 | 0.005 | Scavenger Receptor |

| P08575 | TFRC | -1.8 | 0.02 | Transferrin Receptor |

| P04049 | ANXA1 | 1.0 | 0.91 | Not Significant |

Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate the experimental workflows and biological pathways being investigated.

Caption: Experimental workflow for cell surface proteomics.

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound represents a significant advancement in the field of chemical proteomics. Its combination of amine reactivity, a hydrophilic spacer, and a photocleavable biotin moiety provides researchers with a powerful tool for the specific and controlled labeling and isolation of proteins from complex biological samples. The ability to gently elute captured proteins preserves their integrity and enhances the quality of downstream analyses, particularly in quantitative mass spectrometry. This makes it an ideal reagent for researchers and drug development professionals seeking to unravel the complexities of the cell surface proteome and its role in health and disease.

References

- 1. This compound, CAS 2055198-03-1 | AxisPharm [axispharm.com]

- 2. This compound ester, 2055198-03-1 | BroadPharm [broadpharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. goldbio.com [goldbio.com]

- 5. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PC-Biotin-PEG4-NHS Carbonate for Cell Surface Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PC-Biotin-PEG4-NHS carbonate, a versatile reagent for the selective labeling and isolation of cell surface proteins. This document outlines the core principles of its application, detailed experimental protocols, and comparative data to assist researchers in leveraging this technology for applications in proteomics, drug discovery, and molecular and cell biology.

Introduction to this compound

This compound is a heterobifunctional linker designed for the targeted biotinylation of proteins and other biomolecules.[1] It incorporates three key functional components:

-

A Photocleavable (PC) Linker: This feature allows for the gentle and specific release of captured biomolecules using UV light, preserving their integrity for downstream analysis.[2]

-

A Biotin (B1667282) Moiety: This provides a high-affinity binding handle for streptavidin- or avidin-based purification and detection methods.[3]

-

An N-Hydroxysuccinimide (NHS) Carbonate: This amine-reactive group efficiently forms stable carbamate (B1207046) bonds with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on proteins.[1]

The integrated PEG4 (polyethylene glycol) spacer enhances the reagent's solubility in aqueous buffers and provides steric separation between the biotin molecule and the labeled protein, which can improve binding to streptavidin.[4]

Mechanism of Action

The utility of this compound in cell surface protein labeling is a two-stage process involving an initial covalent labeling of accessible proteins, followed by affinity capture and subsequent photorelease.

Amine-Reactive Labeling

The NHS carbonate moiety of the reagent reacts with primary amines on the extracellular domains of membrane proteins. This reaction proceeds via nucleophilic attack of the deprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4]

Affinity Purification

Following the labeling of cell surface proteins, the cells are lysed, and the biotinylated proteins are selectively captured from the complex mixture of cellular proteins using streptavidin-conjugated beads or resin. The extremely high affinity of the biotin-streptavidin interaction ensures efficient and specific enrichment of the labeled proteins.

Photocleavage and Elution

The captured biotinylated proteins can be released from the streptavidin support by exposing the complex to near-UV light (typically 300-350 nm).[5] The photocleavable linker within the reagent is cleaved, releasing the protein of interest with a small residual tag, while the biotin moiety remains bound to the streptavidin support. This gentle elution method avoids the harsh denaturing conditions often required to disrupt the biotin-streptavidin interaction, thus preserving the native structure and function of the eluted proteins.[2]

Quantitative Data and Performance Comparison

While direct, head-to-head quantitative comparisons of this compound with other biotinylation reagents in a single study are limited, data from studies evaluating similar classes of reagents provide valuable insights into their performance.

Table 1: Comparison of Different Classes of Biotinylation Reagents

| Feature | Photocleavable Biotin (PC-Biotin) | Disulfide-Cleavable Biotin (SS-Biotin) | Non-Cleavable Biotin (NHS-Biotin) |

| Cleavage Condition | UV light (e.g., 300-350 nm)[5] | Reducing agents (e.g., DTT, TCEP) | Harsh denaturing conditions (e.g., boiling in SDS)[3] |

| Cleavage Mildness | Very mild, non-chemical | Mild, but can affect protein disulfide bonds | Harsh, denatures proteins |

| Protein Recovery | High, preserves protein integrity | High, but may alter protein structure | Variable, often incomplete |

| Downstream Compatibility | Mass spectrometry, functional assays | Mass spectrometry (requires alkylation) | Western blotting, ELISA (denatured) |

| Potential for Artifacts | Minimal | Potential for disulfide exchange | Strong binding can lead to co-purification of contaminants |

Table 2: Labeling Efficiency of Amine-Reactive Biotinylation Reagents

| Reagent | Target | Labeling Efficiency | Reference |

| Biotin-SS-NHS | HeLa Peptides | ~88% of peptides biotinylated | [4] |

| Biotin-NHS | HeLa Peptides | ~76% of peptides biotinylated | [4] |

Note: The data presented is based on studies of similar biotinylation reagents and may not be fully representative of the performance of this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell surface protein labeling. Optimization may be required for specific cell types and experimental goals.

Cell Surface Protein Biotinylation

-

Cell Preparation: Culture cells to the desired confluency. For adherent cells, perform labeling directly in the culture dish. For suspension cells, harvest and wash the cells.

-

Washing: Gently wash the cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any primary amines from the culture medium.

-

Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous solvent such as DMSO or DMF, and then dilute to the final working concentration in ice-cold PBS (pH 8.0). A final concentration of 0.25-1 mg/mL is a good starting point.

-

Labeling Reaction: Incubate the cells with the biotinylation reagent solution for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the labeling reagent.

-

Quenching: To stop the labeling reaction, add a quenching buffer containing a primary amine (e.g., 100 mM glycine (B1666218) or Tris in PBS) and incubate for 15 minutes at 4°C.

-

Final Washes: Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.

Protein Extraction and Affinity Purification

-